Aqueous Solubility Advantage Over 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic Acid
The aqueous solubility of 5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is measured at 0.393 mg/mL (2.23 mmol/L), which is approximately 27% higher than that of the 6-bromo analog (0.31 mg/mL, 1.22 mmol/L) . This enhanced solubility, expressed on a molar basis, corresponds to an 83% increase (2.23 mmol/L vs. 1.22 mmol/L), potentially translating to improved handling in aqueous reaction media and in vitro assays .
| Evidence Dimension | Aqueous solubility (mg/mL and mmol/L) |
|---|---|
| Target Compound Data | 0.393 mg/mL (0.00223 mol/L) |
| Comparator Or Baseline | 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid: 0.31 mg/mL (0.00122 mol/L) |
| Quantified Difference | +0.083 mg/mL (+27% w/v); +0.00101 mol/L (+83% molar) |
| Conditions | Reported solubility values from vendor technical datasheets (standard conditions, solvent unspecified but typically water or aqueous buffer). |
Why This Matters
Higher aqueous solubility reduces the need for organic co-solvents in biological assays and facilitates more homogeneous reaction conditions during synthesis.
